molecular formula C12H13N3O B13153633 3-amino-8-methyl-1H,2H,3H,9H-pyrrolo[2,1-b]quinazolin-9-one

3-amino-8-methyl-1H,2H,3H,9H-pyrrolo[2,1-b]quinazolin-9-one

Cat. No.: B13153633
M. Wt: 215.25 g/mol
InChI Key: FLUIPWPEAQUPOY-UHFFFAOYSA-N
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Description

3-amino-8-methyl-1H,2H,3H,9H-pyrrolo[2,1-b]quinazolin-9-one is a heterocyclic compound that features a fused pyrroloquinazoline core. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-amino-8-methyl-1H,2H,3H,9H-pyrrolo[2,1-b]quinazolin-9-one typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate precursors under specific conditions. For example, the Fischer indole synthesis can be employed, where cyclohexanone and phenylhydrazine hydrochloride react in the presence of methanesulfonic acid under reflux conditions to yield the desired tricyclic indole structure .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the laboratory-scale methods to ensure higher yields and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

3-amino-8-methyl-1H,2H,3H,9H-pyrrolo[2,1-b]quinazolin-9-one can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding quinazolinone derivatives.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: The amino group and other positions on the ring can participate in substitution reactions with various reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazolinone derivatives, while substitution reactions can introduce various functional groups onto the core structure.

Scientific Research Applications

3-amino-8-methyl-1H,2H,3H,9H-pyrrolo[2,1-b]quinazolin-9-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including anticancer and antimicrobial properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It may be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-amino-8-methyl-1H,2H,3H,9H-pyrrolo[2,1-b]quinazolin-9-one involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-amino-8-methyl-1H,2H,3H,9H-pyrrolo[2,1-b]quinazolin-9-one is unique due to its specific substitution pattern and the presence of an amino group, which may confer distinct biological activities and chemical reactivity compared to other similar compounds.

Properties

Molecular Formula

C12H13N3O

Molecular Weight

215.25 g/mol

IUPAC Name

3-amino-8-methyl-2,3-dihydro-1H-pyrrolo[2,1-b]quinazolin-9-one

InChI

InChI=1S/C12H13N3O/c1-7-3-2-4-9-10(7)12(16)15-6-5-8(13)11(15)14-9/h2-4,8H,5-6,13H2,1H3

InChI Key

FLUIPWPEAQUPOY-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=CC=C1)N=C3C(CCN3C2=O)N

Origin of Product

United States

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